Cas no 955581-62-1 (1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide)

1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
- F5127-0229
- 955581-62-1
- 1-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
- AKOS024499706
-
- インチ: 1S/C14H14N4O3S2/c1-3-18-7-6-11(17-18)13(19)16-14-15-10-5-4-9(23(2,20)21)8-12(10)22-14/h4-8H,3H2,1-2H3,(H,15,16,19)
- InChIKey: TWNZDQHCXBBUMM-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC2=C(C=1)SC(NC(C1C=CN(CC)N=1)=O)=N2)(=O)=O
計算された属性
- せいみつぶんしりょう: 350.05073267g/mol
- どういたいしつりょう: 350.05073267g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 131Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5127-0229-2μmol |
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide |
955581-62-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5127-0229-20μmol |
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide |
955581-62-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5127-0229-30mg |
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide |
955581-62-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5127-0229-50mg |
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide |
955581-62-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5127-0229-10μmol |
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide |
955581-62-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5127-0229-10mg |
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide |
955581-62-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5127-0229-5μmol |
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide |
955581-62-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5127-0229-100mg |
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide |
955581-62-1 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5127-0229-3mg |
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide |
955581-62-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5127-0229-1mg |
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide |
955581-62-1 | 1mg |
$54.0 | 2023-09-10 |
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide 関連文献
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamideに関する追加情報
Research Brief on 1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS: 955581-62-1)
1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS: 955581-62-1) is a small molecule compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its benzothiazole and pyrazole moieties, has shown promising biological activities in preliminary studies. The presence of the methanesulfonyl group at the 6-position of the benzothiazole ring and the ethyl-substituted pyrazole carboxamide moiety suggests potential interactions with various biological targets, making it a subject of interest for drug discovery and development.
Recent studies have focused on the synthesis and biological evaluation of this compound. The synthetic route typically involves the condensation of 6-methanesulfonyl-1,3-benzothiazol-2-amine with 1-ethyl-1H-pyrazole-3-carboxylic acid derivatives. Optimization of the reaction conditions has been reported to improve yield and purity, which is crucial for subsequent biological testing. Analytical techniques such as NMR, HPLC, and mass spectrometry have been employed to confirm the structure and purity of the compound.
In vitro studies have demonstrated that 1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide exhibits moderate to strong inhibitory activity against certain kinases and enzymes implicated in inflammatory and oncogenic pathways. Specifically, the compound has shown nanomolar-range IC50 values against selected protein kinases, suggesting its potential as a lead compound for the development of kinase inhibitors. Molecular docking studies have further elucidated the binding interactions between the compound and the active sites of these kinases, providing insights into its mechanism of action.
Pharmacokinetic studies in animal models have revealed that the compound has acceptable bioavailability and metabolic stability, although further optimization may be required to improve its pharmacokinetic profile. Preliminary toxicity assessments indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses. These findings support the potential of 1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide as a candidate for further preclinical development.
Future research directions include the exploration of structural analogs to enhance potency and selectivity, as well as the investigation of combination therapies with existing drugs. Additionally, advanced in vivo studies are needed to evaluate the compound's efficacy in disease models and to further assess its safety profile. The ongoing research on this compound underscores its potential as a valuable tool for understanding disease mechanisms and as a promising candidate for therapeutic development.
955581-62-1 (1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide) 関連製品
- 2172533-95-6(4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)
- 26106-63-8(Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid)
- 1361734-27-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 536742-59-3(4-(3-hydroxypyrrolidin-1-yl)benzonitrile)
- 1805838-42-9(1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one)
- 2411310-94-4(2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone)
- 1552304-61-6(2-(4-methylbenzoyl)-1H-indol-3-amine)
- 176433-43-5(6-chloro-5-methyl-pyridine-3-carbaldehyde)
- 1805954-15-7(6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)
- 1806585-13-6(Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate)


